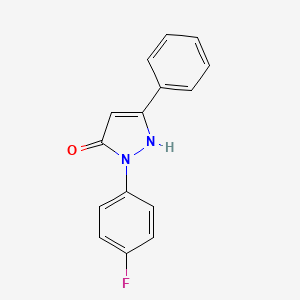

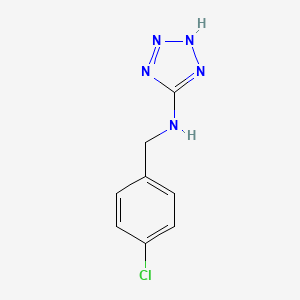

2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazoline derivatives involves condensing chalcones with hydrazine hydrate in the presence of aliphatic acids such as formic acid, acetic acid, and propionic acid. This process leads to the formation of compounds including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde among others, characterized by X-ray single crystal structure determination (Loh et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one and related compounds has been extensively studied using both experimental and theoretical methods. Investigations have been conducted using infrared spectrum analysis, single crystal diffraction, and computational methods to determine the optimized molecular structure, vibrational frequencies, and potential energy distributions. These studies reveal the stability of the molecule, the hyper-conjugative interactions, and the charge delocalization within the molecule (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound have been analyzed through various studies focusing on the molecular electrostatic potential, frontier molecular orbital analysis, and natural bonding orbital analysis. These analyses help identify the regions in the molecule that are prone to electrophilic and nucleophilic attacks, providing insights into the molecule's reactive sites and its potential inhibitory activity against various biological targets (Mary et al., 2015).

Physical Properties Analysis

Physical properties such as crystal structure, hydrogen bonding, and molecular conformations have been determined through X-ray diffraction techniques and spectroscopic methods. These studies offer a detailed understanding of the molecule's geometry, including the dihedral angles between various molecular planes and the types of intermolecular interactions stabilizing the crystal structure. Notably, the packing of molecules in the crystal lattice is influenced by weak C—H⋯π interactions (Jasinski et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity towards different chemical reagents and conditions. Studies involving the synthesis and characterization of pyrazoline derivatives highlight the molecule's versatility in forming various chemical bonds and its potential in generating a wide range of derivatives with distinct chemical properties. The synthesis of these compounds involves reactions that introduce various functional groups, altering the molecule's chemical behavior and reactivity (Guo et al., 2009).

Safety and Hazards

Orientations Futures

The future directions for research on “2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one” would likely depend on the specific properties and potential applications of this compound. Unfortunately, without more detailed information, it’s difficult to predict what these future directions might be .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes . For instance, some fluorinated pyrazole derivatives have shown to be weak dopamine reuptake inhibitors .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that they might interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar fluorinated pyrazole derivatives have shown promising pharmacokinetic properties, including good absorption and bioavailability .

Result of Action

Similar compounds have shown a variety of biological activities, suggesting that they might induce changes at both the molecular and cellular levels .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFJMCTWDDPMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)

methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)

![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)

![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)

![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)

![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)

![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)

![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)

![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)

![2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5723165.png)